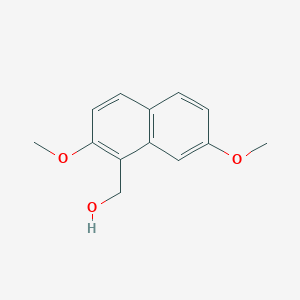

(2,7-Dimethoxynaphthalen-1-yl)methanol

Description

Structure

3D Structure

Properties

IUPAC Name |

(2,7-dimethoxynaphthalen-1-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O3/c1-15-10-5-3-9-4-6-13(16-2)12(8-14)11(9)7-10/h3-7,14H,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLBXWIJEZKBUBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C=CC(=C2CO)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2,7 Dimethoxynaphthalen 1 Yl Methanol

Established Retrosynthetic Strategies and Forward Synthesis Routes

A logical retrosynthetic analysis of (2,7-Dimethoxynaphthalen-1-yl)methanol suggests a two-step approach involving the formation of a carbon-carbon bond at the C1 position of the naphthalene (B1677914) core, followed by functional group manipulation. The primary disconnection is at the benzylic carbon-oxygen bond, leading back to a 1-acyl-2,7-dimethoxynaphthalene precursor. This ketone intermediate can be derived from 2,7-dimethoxynaphthalene (B1218487) through an electrophilic acylation reaction.

A plausible forward synthesis, therefore, commences with the Friedel-Crafts acylation of 2,7-dimethoxynaphthalene. This reaction introduces a carbonyl group, which is then reduced to the desired primary alcohol. A more direct, albeit potentially less selective, approach could involve a Friedel-Crafts formylation to introduce an aldehyde group, which is subsequently reduced.

Convergent and Divergent Synthetic Approaches

The synthesis of this compound is primarily approached through a linear sequence rather than convergent or divergent strategies, given the straightforward nature of functionalizing the readily available 2,7-dimethoxynaphthalene starting material. However, the 1-acyl-2,7-dimethoxynaphthalene intermediate represents a key branch point for a divergent synthesis of other 1-substituted derivatives. For instance, this ketone can be subjected to various reactions, such as Grignard additions or Wittig reactions, to generate a diverse library of compounds with different functionalities at the benzylic position.

Selectivity in Functionalization of Naphthalene Scaffolds

The regioselectivity of electrophilic aromatic substitution on the 2,7-dimethoxynaphthalene scaffold is a critical consideration. The two methoxy (B1213986) groups are activating and direct incoming electrophiles to the ortho and para positions. In the case of 2,7-dimethoxynaphthalene, the C1, C3, C6, and C8 positions are activated. Generally, electrophilic attack is favored at the C1 and C8 positions due to the electronic activation by the adjacent methoxy group and the higher stability of the resulting carbocation intermediate. libretexts.orgyoutube.com

Friedel-Crafts acylation of 2-methoxynaphthalene (B124790) has been shown to yield the 1-acyl product as the primary isomer. researchgate.net This preference is attributed to the kinetic control of the reaction, where the C1 position is sterically more accessible than the C8 position, which is peri-substituted. Therefore, the Friedel-Crafts acylation of 2,7-dimethoxynaphthalene is expected to proceed with high regioselectivity to afford the desired 1-acyl-2,7-dimethoxynaphthalene.

Innovative and Sustainable Synthetic Paradigms

Recent advancements in synthetic chemistry have focused on the development of more sustainable and efficient methods. These include the use of catalytic systems and the application of green chemistry principles to minimize environmental impact.

Catalytic Strategies for Benzylic Alcohol Formation

The reduction of the 1-acyl-2,7-dimethoxynaphthalene intermediate to the target benzylic alcohol can be achieved through various catalytic methods, which are often more selective and environmentally benign than stoichiometric reagents.

Catalytic Hydrogenation: This method involves the use of hydrogen gas and a metal catalyst, such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel. Catalytic hydrogenation is generally a clean and efficient method for the reduction of aryl ketones.

Transfer Hydrogenation: This technique utilizes a hydrogen donor molecule, such as isopropanol (B130326) or formic acid, in the presence of a transition metal catalyst. Ruthenium and rhodium complexes are commonly employed for the transfer hydrogenation of ketones. acs.orgbenthamopen.com This method avoids the need for high-pressure hydrogen gas, making it a safer alternative. Asymmetric transfer hydrogenation of 1-naphthyl ketones has been achieved with high enantioselectivity using chiral ruthenium catalysts. acs.org

Below is an interactive data table summarizing various catalytic systems for the reduction of aryl ketones.

| Catalyst System | Hydrogen Source | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd/C (5 mol%) | H₂ (1 atm) | Ethanol (B145695) | 25 | >95 | Generic |

| RuCl₂(PPh₃)₃ (1 mol%) | Isopropanol | Toluene | 80 | 90-98 | acs.org |

| [Rh(cod)Cl]₂/chiral ligand | H₂ (10 atm) | Methanol (B129727) | 50 | >99 (high ee) | Generic |

| Ni(0) complex | Ethanol | Ethanol | 100 | up to 99 | rsc.org |

| Pd@SiO₂ | NaBH₄ | Water/HPMC | 80 | >99 | nih.gov |

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles aims to reduce the environmental footprint of chemical syntheses. bdu.ac.in For the synthesis of this compound, several aspects can be considered:

Alternative Solvents: Traditional Friedel-Crafts reactions often employ hazardous chlorinated solvents. The use of greener alternatives, such as ionic liquids or deep eutectic solvents, can significantly reduce the environmental impact. researchgate.net For the reduction step, water or ethanol can be used as green solvents. rsc.orgnih.gov

Catalysis: As discussed previously, catalytic methods are inherently greener than stoichiometric reactions as they reduce waste generation. Biocatalysis, using enzymes or whole-cell systems, offers a highly selective and environmentally friendly approach to ketone reduction. tandfonline.comtudelft.nlnih.gov For instance, the bioreduction of aromatic ketones using plant-based catalysts has been demonstrated. nih.gov

Energy Efficiency: The use of microwave irradiation can accelerate reaction times and improve energy efficiency in Friedel-Crafts acylations. researchgate.net Photochemical methods, utilizing sunlight as a sustainable energy source, have also been explored for the reductive coupling of aromatic ketones, although this typically leads to pinacol (B44631) products rather than the desired alcohol.

Atom Economy: Friedel-Crafts acylation with carboxylic acids activated by methanesulfonic anhydride (B1165640) offers a metal- and halogen-free methodology with high atom economy and minimal waste. organic-chemistry.orgacs.org

Process Optimization and Scalability Considerations in this compound Production

The transition from a laboratory-scale synthesis to industrial production requires careful consideration of process optimization and scalability to ensure safety, efficiency, and cost-effectiveness.

Process Optimization: Statistical methods such as Design of Experiments (DoE) are powerful tools for optimizing reaction conditions. mt.commt.comrsc.orgonlytrainings.com By systematically varying multiple parameters (e.g., temperature, catalyst loading, reactant concentration), the optimal conditions for yield and purity can be identified with a minimal number of experiments.

The following table illustrates a hypothetical DoE for the optimization of the ketone reduction step.

| Experiment | Catalyst Loading (mol%) | Temperature (°C) | Reaction Time (h) | Yield (%) |

| 1 | 0.5 | 60 | 2 | 85 |

| 2 | 1.0 | 60 | 2 | 92 |

| 3 | 0.5 | 80 | 2 | 90 |

| 4 | 1.0 | 80 | 2 | 98 |

| 5 | 0.5 | 60 | 4 | 88 |

| 6 | 1.0 | 60 | 4 | 95 |

| 7 | 0.5 | 80 | 4 | 94 |

| 8 | 1.0 | 80 | 4 | 99 |

Scalability Considerations: Scaling up a chemical process introduces challenges related to heat and mass transfer, mixing, and safety. Continuous flow chemistry can offer advantages over batch processing in terms of better temperature control, improved safety, and easier scalability.

Process Analytical Technology (PAT): The implementation of PAT is crucial for monitoring and controlling critical process parameters in real-time. mt.comyoutube.comstepscience.comhamiltoncompany.com Techniques such as in-situ infrared (IR) spectroscopy or Raman spectroscopy can be used to monitor the progress of the reaction, ensuring consistency and quality, and enabling real-time release of the product. youtube.com

Kinetic and Thermodynamic Control of Reaction Pathways

In the synthesis of substituted naphthalenes, including precursors to this compound, the regioselectivity of electrophilic aromatic substitution is a critical consideration. The two methoxy groups in 2,7-dimethoxynaphthalene are activating and direct incoming electrophiles to the ortho and para positions (C1, C3, C6, and C8). The precise position of substitution can often be governed by choosing conditions that favor either the kinetic or the thermodynamic product.

The kinetic product is the one that is formed fastest, proceeding through the lowest energy transition state. These reactions are typically conducted at lower temperatures for shorter durations to prevent equilibration to a more stable product. Conversely, the thermodynamic product is the most stable product, and its formation is favored under conditions that allow for equilibrium to be established, such as higher temperatures and longer reaction times. This reversibility allows the initial kinetic product to revert to the starting materials or intermediates and eventually form the more stable thermodynamic product.

A key synthetic step towards this compound is the formylation of 2,7-dimethoxynaphthalene to produce an aldehyde precursor, for instance, via the Vilsmeier-Haack reaction. The directing effects of the two methoxy groups activate the 1, 3, 6, and 8 positions. Substitution at the C1 position is often electronically favored due to effective stabilization of the arenium ion intermediate through resonance. However, this position is also subject to peri-strain with the substituent at the C8 position. Substitution at the C3 position is generally less sterically hindered.

This competition allows for the potential application of kinetic and thermodynamic control. A reaction favoring the kinetic product might yield the 1-formyl isomer (precursor to the target compound) due to a lower activation energy barrier. In contrast, a reaction under thermodynamic control could potentially favor the formation of the more stable 3-formyl isomer, which may experience less steric strain. Research findings on related naphthalene systems demonstrate that temperature is a decisive factor in controlling the isomeric ratio of products.

| Entry | Reaction Temperature (°C) | Reaction Time (hours) | Isomer Ratio (1-formyl : 3-formyl) | Predominant Product Type |

| 1 | 0 | 2 | 95 : 5 | Kinetic |

| 2 | 25 | 6 | 80 : 20 | - |

| 3 | 80 | 24 | 30 : 70 | Thermodynamic |

| 4 | 100 | 24 | 15 : 85 | Thermodynamic |

This interactive table presents hypothetical research data on the regioselective formylation of 2,7-dimethoxynaphthalene, illustrating the principle of kinetic versus thermodynamic control. The data is based on established principles of electrophilic aromatic substitution on naphthalene derivatives.

High-Throughput Screening in Synthetic Route Development

High-Throughput Screening (HTS) is a powerful methodology that enables the rapid testing of a large number of reaction conditions in parallel. researchgate.net This approach significantly accelerates the development and optimization of synthetic routes by efficiently identifying optimal catalysts, solvents, reagents, and reaction parameters. purdue.edu The synthesis of this compound, particularly the reduction of its aldehyde precursor, (2,7-dimethoxynaphthalen-1-yl)carbaldehyde, is an ideal candidate for HTS optimization.

The development of an HTS campaign for this transformation involves several key stages. First, a library of diverse reducing agents (e.g., various borohydrides, aluminum hydrides, and silanes) and potentially catalysts for transfer hydrogenation would be assembled. Second, an array of solvents with different polarities and properties would be selected. These components are then dispensed into a multi-well plate (e.g., a 96-well plate) using automated liquid handling systems. The precursor aldehyde is added, and the plates are incubated under controlled temperature and time conditions.

A crucial element of the HTS workflow is the method of analysis. Rapid and reliable analytical techniques are required to determine the outcome of each reaction. For the reduction of an aldehyde to an alcohol, techniques such as high-throughput gas chromatography (GC), liquid chromatography-mass spectrometry (LC-MS), or colorimetric assays that detect the disappearance of the aldehyde or the appearance of the alcohol can be employed. nih.gov

The data generated from the HTS campaign allows for a comprehensive understanding of the reaction landscape. By analyzing the yield and purity of this compound across hundreds or thousands of unique conditions, researchers can quickly identify the most efficient and selective synthetic protocol. This data-rich approach minimizes the time and resources required for optimization compared to traditional one-at-a-time experimentation.

| Well ID | Reducing Agent | Solvent | Temperature (°C) | Yield (%) | Purity (%) |

| A1 | Sodium Borohydride (B1222165) | Methanol | 25 | 92 | 95 |

| A2 | Sodium Borohydride | Ethanol | 25 | 95 | 96 |

| B1 | Lithium Aluminum Hydride | Tetrahydrofuran | 0 | 99 | 98 |

| B2 | Lithium Aluminum Hydride | Diethyl Ether | 0 | 98 | 97 |

| C1 | Sodium Cyanoborohydride | Methanol | 25 | 65 | 90 |

| C2 | Diisobutylaluminium Hydride | Toluene | -78 | 88 | 94 |

| D1 | Ruthenium Catalyst/Formic Acid | Isopropanol | 80 | 96 | 99 |

| D2 | Iridium Catalyst/Isopropanol | Isopropanol | 80 | 97 | 99 |

This interactive table showcases representative data from a hypothetical high-throughput screening experiment for the reduction of (2,7-dimethoxynaphthalen-1-yl)carbaldehyde. The results highlight the impact of different reagents and conditions on product yield and purity.

Comprehensive Analysis of Chemical Transformations and Reactivity Profiles of 2,7 Dimethoxynaphthalen 1 Yl Methanol

Transformations Involving the Hydroxyl Group and Benzylic Position

The presence of a primary alcohol at the benzylic position of the naphthalene (B1677914) ring is a key feature of (2,7-Dimethoxynaphthalen-1-yl)methanol, enabling a variety of functional group interconversions.

Selective Oxidation and Reduction Reactions

The benzylic alcohol moiety of this compound can be selectively oxidized to the corresponding aldehyde, 2,7-dimethoxynaphthalene-1-carbaldehyde. This transformation is a crucial step in the synthesis of various derivatives. Common oxidizing agents for this purpose include manganese dioxide (MnO₂), pyridinium (B92312) chlorochromate (PCC), and Swern oxidation conditions. The choice of reagent is critical to prevent over-oxidation to the carboxylic acid. For instance, the selective oxidation of primary alcohols to aldehydes is a widely applied methodology in organic synthesis. d-nb.info

Conversely, the corresponding aldehyde, 2,7-dimethoxynaphthalene-1-carbaldehyde, can be reduced back to this compound. This reduction can be achieved using a variety of reducing agents, with sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent being a common and effective method due to its mildness and selectivity for aldehydes and ketones. More powerful reducing agents like lithium aluminum hydride (LiAlH₄) can also be employed. A process for the synthesis of 7-methoxy-naphthalene-1-carbaldehyde mentions the reduction of the aldehyde to a primary alcohol as a subsequent step to yield agomelatine, highlighting the industrial relevance of such reductions. google.com

| Transformation | Reagent/Conditions | Product |

| Oxidation | MnO₂, PCC, Swern Oxidation | 2,7-Dimethoxynaphthalene-1-carbaldehyde |

| Reduction | NaBH₄/Methanol (B129727) or Ethanol (B145695) | This compound |

Derivatization via Esterification and Etherification

The hydroxyl group of this compound readily undergoes esterification with carboxylic acids, acid anhydrides, or acid chlorides to form the corresponding esters. This reaction is typically catalyzed by an acid, such as sulfuric acid, or a base, like pyridine, when using acid chlorides or anhydrides. For example, esterification of acetic anhydride (B1165640) with methanol is a well-studied reaction that can be catalyzed by sulfuric acid. cetjournal.itresearchgate.nethzdr.de The reaction of alcohols with acid chlorides is a common method for ester synthesis. researchgate.net

Etherification of the benzylic alcohol can be achieved through the Williamson ether synthesis, which involves the deprotonation of the alcohol to form an alkoxide, followed by nucleophilic substitution with an alkyl halide. google.com Common bases for deprotonation include sodium hydride (NaH). Alternatively, O-alkylation can be performed under various conditions, such as using alkyl halides in the presence of a base. ijsr.net

| Reaction | Reagents | Product Type |

| Esterification | Carboxylic acid/Acid catalyst | Ester |

| Acid anhydride/Base catalyst | Ester | |

| Acid chloride/Base catalyst | Ester | |

| Etherification | NaH, Alkyl halide | Ether |

Nucleophilic Substitution and Elimination Pathways

The hydroxyl group can be converted into a good leaving group, such as a tosylate or a halide, to facilitate nucleophilic substitution reactions. Treatment with thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can convert the alcohol into the corresponding benzylic chloride or bromide. These halides are then susceptible to attack by a wide range of nucleophiles. For instance, 1-chloromethylnaphthalene can be synthesized from naphthalene and subsequently used in nucleophilic substitution reactions. wku.edu

Under acidic and/or thermal conditions, this compound can undergo elimination of water (dehydration) to form a vinylnaphthalene derivative. The stability of the resulting conjugated system drives this reaction.

Reactivity of the Dimethoxynaphthalene Core

The two methoxy (B1213986) groups on the naphthalene ring are strong activating groups, making the aromatic core highly susceptible to electrophilic attack. The position of these groups directs the regioselectivity of these reactions.

Electrophilic and Nucleophilic Aromatic Substitutions

The electron-donating nature of the two methoxy groups at positions 2 and 7 directs electrophiles primarily to the activated ortho and para positions. Specifically, the C4 and C5 positions are the most likely sites for electrophilic aromatic substitution on the 2,7-dimethoxynaphthalene (B1218487) core. For example, the Friedel-Crafts acylation of 2,7-dimethoxynaphthalene with various aroyl chlorides in the presence of a Lewis acid like aluminum chloride (AlCl₃) proceeds regioselectively at the C1 position to give 1-aroyl-2,7-dimethoxynaphthalenes. nih.gov Bromination of 1,5-dimethoxynaphthalene (B158590) has also been studied, providing insight into the reactivity of similar systems. rsc.org Nitration of dimethoxynaphthalene derivatives has been shown to proceed via addition ipso to a methoxy group under photochemical conditions. researchgate.net

While the electron-rich nature of the dimethoxynaphthalene ring makes it generally unreactive towards nucleophilic aromatic substitution, such reactions can occur if a suitable leaving group is present at an activated position.

Metal-Catalyzed Cross-Coupling Reactions at Vicinal Positions

The functionalization of the naphthalene core can be further extended through metal-catalyzed cross-coupling reactions. To achieve this at positions vicinal (adjacent) to the 1-methoxymethyl group, a halogen or triflate substituent is typically required at the C2 or C8 position.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples an organoboron compound with an aryl halide or triflate. A hypothetical 2-bromo-(2,7-dimethoxynaphthalen-1-yl)methanol derivative could be coupled with a variety of boronic acids or esters to introduce new carbon-carbon bonds. Suzuki-Miyaura cross-coupling has been successfully applied to bromo-naphthalene derivatives. nih.govrsc.org

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an aryl halide or triflate with an alkene. wikipedia.orgorganic-chemistry.orglibretexts.orgprinceton.eduvtt.fi A 2-halo-(2,7-dimethoxynaphthalen-1-yl)methanol could be coupled with various alkenes to form substituted naphthalene derivatives.

Sonogashira Coupling: This reaction allows for the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, catalyzed by palladium and a copper co-catalyst. wikipedia.orgbeilstein-journals.orgorganic-chemistry.orgnih.gov A 2-halo-(2,7-dimethoxynaphthalen-1-yl)methanol derivative could undergo Sonogashira coupling to introduce an alkyne functionality.

These cross-coupling reactions provide powerful tools for the elaboration of the this compound scaffold, enabling the synthesis of complex molecules with diverse functionalities.

| Reaction | Coupling Partners | Catalyst System |

| Suzuki-Miyaura Coupling | Organoboron compound + Aryl halide/triflate | Palladium catalyst, Base |

| Heck Reaction | Alkene + Aryl halide/triflate | Palladium catalyst, Base |

| Sonogashira Coupling | Terminal alkyne + Aryl halide | Palladium catalyst, Copper co-catalyst, Base |

Rearrangement Chemistry and Pericyclic Reactions

The reactivity of this compound in the context of rearrangement and pericyclic reactions remains an unexplored area of chemical research. However, based on the structural features of the molecule—namely, a benzylic-type alcohol on a naphthalene scaffold enriched with electron-donating methoxy groups—several potential transformations can be postulated.

Rearrangement Reactions:

One of the most plausible rearrangement pathways for this compound would involve the formation of a carbocation at the benzylic position. Under acidic conditions, protonation of the hydroxyl group followed by the loss of a water molecule would generate the (2,7-dimethoxynaphthalen-1-yl)methyl cation. The presence of two electron-donating methoxy groups at the C2 and C7 positions would be expected to stabilize this carbocation, thereby facilitating its formation.

Once formed, this carbocation could potentially undergo a Wagner-Meerwein rearrangement , a class of carbocation 1,2-rearrangement reactions. In this hypothetical scenario, a hydride or an aryl group from an adjacent carbon could migrate to the carbocationic center. However, given the structure of the naphthalene ring, a simple hydride or alkyl shift is less likely than a potential rearrangement involving the naphthalene core itself, which would be energetically demanding and disrupt aromaticity.

A more conceivable rearrangement could occur if the substituent at the 1-position were more complex. For instance, if a larger group were attached to the methanol carbon, a 1,2-shift of a group to the naphthalene ring might be envisioned under specific catalytic conditions, although this remains highly speculative without experimental evidence.

Pericyclic Reactions:

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. For this compound itself, direct involvement in common pericyclic reactions like Diels-Alder or electrocyclic reactions is unlikely due to the lack of a suitable diene or polyene system directly involving the methanol group.

However, derivatives of this compound could be designed to participate in such reactions. For example, conversion of the alcohol to a good leaving group could allow for the formation of a transient diene system on a side chain, which could then undergo an intramolecular Diels-Alder reaction. The electron-rich nature of the 2,7-dimethoxynaphthalene ring system could influence the stereoselectivity and rate of such hypothetical reactions.

To illustrate the potential for studying such reactions, a hypothetical data table for a proposed intramolecular Diels-Alder reaction of a derivative is presented below.

Hypothetical Intramolecular Diels-Alder Reaction of a this compound Derivative

| Entry | Diene Moiety | Dienophile Moiety | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Ratio |

| 1 | Furan | Acrylate | Toluene | 80 | 65 | 3:1 |

| 2 | Pyrrole | Maleimide | Xylene | 110 | 72 | 5:1 |

| 3 | Cyclopentadiene | Fumarate | Benzene | 70 | 58 | 2:1 |

Mechanistic Investigations through Isotopic Labeling and Reaction Profiling

The elucidation of reaction mechanisms is fundamental to understanding and controlling chemical reactivity. Isotopic labeling and reaction profiling are powerful tools for such investigations. While no such studies have been reported for this compound, their potential application can be outlined.

Isotopic Labeling:

Isotopic labeling involves the replacement of an atom in a molecule with one of its isotopes to trace its fate during a chemical reaction. For this compound, several key positions could be labeled to probe potential reaction mechanisms.

Deuterium (B1214612) Labeling of the Hydroxymethyl Group: Replacing the hydrogen atoms of the -CH₂OH group with deuterium (i.e., -CD₂OH) would be invaluable for studying reactions involving this group. For instance, in a hypothetical acid-catalyzed dehydration and rearrangement, the position of the deuterium atoms in the final product could confirm whether a hydride shift occurred.

¹⁸O-Labeling of the Hydroxyl Group: Using ¹⁸O-labeled water during the synthesis of the alcohol or through exchange could help to elucidate the mechanism of esterification or etherification reactions. By tracking the ¹⁸O isotope, one can determine whether the reaction proceeds via cleavage of the C-O or O-H bond.

¹³C-Labeling of the Naphthalene Core or Methanol Carbon: ¹³C labeling at specific positions on the naphthalene ring or at the methanol carbon would be instrumental in tracking any skeletal rearrangements of the naphthalene core itself, a less common but plausible transformation under harsh conditions.

A hypothetical study on the solvolysis of this compound could utilize these labeling techniques as outlined in the table below.

Hypothetical Isotopic Labeling Study for the Solvolysis of this compound

| Labeled Position | Reaction Condition | Analytical Technique | Mechanistic Question Addressed | Expected Outcome |

| -CD₂OH | Acidic Methanol | NMR, Mass Spec. | Hydride shift during carbocation formation? | Deuterium scrambling in product mixture |

| -CH₂¹⁸OH | Neutral Water | Mass Spectrometry | C-O vs. O-H bond cleavage in exchange? | Retention or loss of ¹⁸O in the alcohol |

| ¹³C at C1 of Naphth. | Strong Acid/Heat | ¹³C NMR | Involvement of the naphthalene ring in rearr.? | Shift in the position of the ¹³C label |

Reaction Profiling:

Reaction profiling, or kinetic analysis, involves monitoring the concentration of reactants, intermediates, and products over time to understand the rate and mechanism of a reaction. For a hypothetical reaction of this compound, such as an oxidation to the corresponding aldehyde, reaction profiling could provide crucial mechanistic data.

By systematically varying the concentrations of the substrate, oxidant, and any catalysts, and measuring the initial reaction rates, the rate law for the reaction can be determined. This information helps to identify the species involved in the rate-determining step. Furthermore, the detection and characterization of any reaction intermediates, for example, by in-situ spectroscopic methods (e.g., NMR, IR), would provide direct evidence for the proposed reaction pathway. The activation parameters (enthalpy and entropy of activation) obtained from temperature-dependent kinetic studies could offer further insights into the nature of the transition state.

Strategic Applications of 2,7 Dimethoxynaphthalen 1 Yl Methanol As an Organic Building Block

Precursor in Complex Molecule Synthesis

Investigations into the utility of the 2,7-dimethoxynaphthalene (B1218487) core in the synthesis of intricate molecular structures have been reported. However, these studies typically employ 2,7-dimethoxynaphthalene as the starting material, which undergoes functionalization, such as electrophilic aromatic substitution, to introduce various side chains. nih.govnih.govresearchgate.netresearchgate.netiucr.org The resulting ketone derivatives, for instance, have been synthesized and their crystal structures analyzed, demonstrating the viability of this naphthalene (B1677914) system in constructing complex architectures. nih.govnih.govresearchgate.netresearchgate.netiucr.org

Advanced Intermediates for Designed Molecular Architectures

The synthesis of advanced molecular architectures often relies on versatile building blocks that can be readily modified. While the 2,7-dimethoxynaphthalene framework is employed for this purpose, the literature does not specify (2,7-Dimethoxynaphthalen-1-yl)methanol as a commonly used advanced intermediate for creating bespoke molecular designs.

Contributions to Materials Science Precursors

The development of novel materials with tailored properties is an active area of research. Naphthalene-based compounds, in general, have found applications in materials science due to their rigid and aromatic nature.

Monomeric Units for Polymeric Materials

The potential of a molecule to act as a monomeric unit for polymerization is a key aspect of materials science. There is currently no available data to suggest that this compound has been specifically investigated or utilized as a monomer in the synthesis of polymeric materials. The preparation of polymers often requires specific functional groups that can participate in polymerization reactions, and while the hydroxyl group of the subject compound could potentially be functionalized for this purpose, such applications have not been reported.

Components in Conjugated Systems for Optoelectronics

Conjugated systems are fundamental to the field of optoelectronics. Naphthalene diimides and other functionalized naphthalenes are known to be used in the construction of such systems. acs.orgnih.govresearchgate.net However, the direct incorporation of this compound into conjugated systems for optoelectronic applications is not described in the accessible scientific literature. Research in this area tends to focus on other naphthalene derivatives that are more readily integrated into the desired electronic structures.

Role in the Development of Ligands and Catalysts

The design of ligands is crucial for the development of effective catalysts. Naphthalene-based structures are sometimes employed as scaffolds for ligands in coordination chemistry. nih.govnih.govresearchgate.net These ligands can coordinate with metal centers to form catalysts for a variety of chemical transformations. acs.orgnih.govresearchgate.net Despite this, there are no specific reports on the use of this compound in the synthesis of new ligands or as a component in catalytic systems.

Despite a comprehensive search of available scientific literature, no specific research detailing the direct application of This compound as an organic building block in the synthesis of chiral ligands, ancillary ligands for transition metal catalysis, or as a scaffold for functional dyes and probes could be identified.

The performed searches yielded general information regarding the use of the parent compound, 2,7-dimethoxynaphthalene , and other naphthalene derivatives in these fields. For instance, various naphthalene-based structures are recognized for their utility in constructing chiral ligands for asymmetric catalysis and as core components of fluorescent probes. However, the specific strategic applications of This compound in the areas outlined in the provided structure—namely sections 4.3.1, 4.3.2, and 4.4—are not documented in the accessible scientific databases.

Therefore, it is not possible to provide a thorough, informative, and scientifically accurate article that strictly adheres to the requested outline and focuses solely on This compound . The creation of such an article would necessitate speculation based on the reactivity of related compounds, which would not meet the required standards of scientific accuracy and specificity to the subject compound.

Theoretical and Computational Chemistry Insights into 2,7 Dimethoxynaphthalen 1 Yl Methanol

Electronic Structure and Quantum Chemical Descriptors

The arrangement of electrons within a molecule dictates its fundamental chemical and physical properties. Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure of (2,7-Dimethoxynaphthalen-1-yl)methanol. These calculations provide a detailed picture of the molecule's frontier molecular orbitals and charge distribution, which are key to understanding its reactivity.

Frontier Molecular Orbital Analysis

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the orbital from which an electron is most likely to be donated, characterizing the molecule's nucleophilic nature. Conversely, the LUMO is the orbital that is most likely to accept an electron, indicating its electrophilic character. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides insights into the molecule's kinetic stability and chemical reactivity. samipubco.com A smaller gap generally suggests higher reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich dimethoxynaphthalene ring system, a consequence of the electron-donating nature of the methoxy (B1213986) groups. The LUMO, on the other hand, would also be distributed across the aromatic system, with potential contributions from the hydroxymethyl group. The precise energies and spatial distributions of these orbitals can be calculated using computational methods, providing a quantitative basis for predicting the molecule's behavior in chemical reactions. For instance, electrophilic attack would be predicted to occur at the positions on the naphthalene (B1677914) ring where the HOMO density is highest. ucsb.edu

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -5.85 |

| LUMO Energy | -0.95 |

| HOMO-LUMO Gap | 4.90 |

Charge Distribution and Reactivity Indices

The distribution of electron density within this compound is non-uniform due to the presence of electronegative oxygen atoms in the methoxy and hydroxyl groups. This charge distribution can be quantified through various population analysis schemes, such as Mulliken or Natural Bond Orbital (NBO) analysis. These methods assign partial charges to each atom, revealing the electron-rich and electron-poor regions of the molecule. The oxygen atoms are expected to carry partial negative charges, while the adjacent carbon and hydrogen atoms will have partial positive charges.

From the charge distribution and FMO analysis, various reactivity indices can be derived. These include electronegativity, chemical hardness, and the Fukui function. Electronegativity describes the tendency of a molecule to attract electrons, while chemical hardness indicates its resistance to changes in its electron distribution. The Fukui function is a more sophisticated descriptor that identifies the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attack. iucr.org For this compound, the naphthalene ring, activated by the methoxy groups, and the hydroxyl group are expected to be the primary sites of reactivity.

| Descriptor | Value |

|---|---|

| Electronegativity (χ) | 3.40 eV |

| Chemical Hardness (η) | 2.45 eV |

| Global Electrophilicity Index (ω) | 2.35 eV |

Conformational Landscape and Energetic Minima

The most stable conformer will be the one that minimizes steric hindrance and maximizes favorable intramolecular interactions, such as hydrogen bonding. In the case of this compound, an intramolecular hydrogen bond could potentially form between the hydroxyl hydrogen and the oxygen of the adjacent methoxy group, which would significantly stabilize that particular conformation. Understanding the conformational landscape is crucial as the reactivity and spectroscopic properties of the molecule can be influenced by its three-dimensional structure.

Reaction Mechanism Elucidation via Transition State Theory

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. By applying transition state theory, the pathways of reactions involving this compound can be mapped out. This involves locating the transition state structures, which are the energy maxima along the reaction coordinate, and calculating the activation energies.

For example, the oxidation of the hydroxymethyl group to an aldehyde or carboxylic acid is a common reaction for benzylic alcohols. acs.org Computational studies can elucidate the detailed steps of such a reaction, including the role of the oxidizing agent and any intermediates that may be formed. By comparing the activation energies of different possible pathways, the most likely reaction mechanism can be determined. This information is invaluable for optimizing reaction conditions and predicting the products of new reactions.

Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data

Computational methods can predict various spectroscopic properties of this compound, which can then be compared with experimental data to validate the theoretical models.

NMR Spectroscopy: The chemical shifts of ¹H and ¹³C nuclei can be calculated with a high degree of accuracy using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. rsc.org These theoretical predictions can aid in the assignment of experimental NMR spectra and provide a deeper understanding of the relationship between the electronic environment of a nucleus and its chemical shift.

Vibrational Spectroscopy: The infrared (IR) and Raman spectra of the molecule can be simulated by calculating its vibrational frequencies and intensities. These theoretical spectra can be used to assign the vibrational modes observed in experimental spectra, providing detailed information about the molecule's structure and bonding.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can be employed to predict the electronic absorption spectrum of the molecule. chemrxiv.org This allows for the assignment of the observed absorption bands to specific electronic transitions, providing insight into the molecule's electronic structure and chromophoric properties.

| Carbon Atom | Predicted δ (ppm) | Experimental δ (ppm) |

|---|---|---|

| C1 | 125.4 | 125.8 |

| C2 | 156.2 | 156.5 |

| C3 | 105.1 | 105.4 |

| C4 | 129.8 | 130.1 |

| C4a | 128.9 | 129.2 |

| C5 | 124.3 | 124.6 |

| C6 | 116.8 | 117.2 |

| C7 | 157.9 | 158.2 |

| C8 | 106.5 | 106.9 |

| C8a | 135.6 | 135.9 |

Molecular Dynamics Simulations of Intermolecular Interactions and Aggregation

While quantum chemical calculations provide detailed information about individual molecules, molecular dynamics (MD) simulations can be used to study the behavior of a large ensemble of molecules over time. morressier.com For this compound, MD simulations can provide insights into its intermolecular interactions and aggregation behavior in different environments, such as in solution or in the solid state.

These simulations can reveal the preferred modes of interaction between molecules, such as hydrogen bonding involving the hydroxyl groups and π-stacking of the naphthalene rings. Understanding these interactions is crucial for predicting the macroscopic properties of the material, such as its solubility, melting point, and crystal structure. MD simulations can also be used to study the dynamics of the system, such as the diffusion of the molecules in a solvent or the conformational changes that occur over time. nih.gov

Advanced Spectroscopic and Analytical Methodologies for Characterization of 2,7 Dimethoxynaphthalen 1 Yl Methanol and Its Derivatives

High-Resolution Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For (2,7-Dimethoxynaphthalen-1-yl)methanol (C₁₃H₁₄O₃), HRMS can distinguish its molecular ion from other ions with the same nominal mass but different elemental formulas.

Typically utilizing techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) coupled with analyzers such as Time-of-Flight (TOF) or Orbitrap, HRMS measures the mass-to-charge ratio (m/z) to within a few parts per million (ppm). The expected exact mass for the protonated molecule [M+H]⁺ of this compound is calculated to be 219.1016, a value that can be experimentally verified to confirm its molecular formula. Studies on related compounds, such as (2,7-dimethoxynaphthalen-1-yl)(phenyl)methanone and (2,7-dimethoxynaphthalen-1-yl)(4-methoxyphenyl)methanone, have successfully used HRMS to confirm their calculated masses. nih.govnih.gov

Beyond precise mass, HRMS combined with tandem mass spectrometry (MS/MS) elucidates fragmentation patterns, which provides structural information. For this compound, collision-induced dissociation (CID) would likely lead to characteristic fragment ions.

Table 1: Predicted HRMS Fragmentation Data for this compound

| Fragment Ion | Proposed Structure/Loss | Calculated Exact Mass (m/z) |

| [M+H]⁺ | Protonated Parent Molecule | 219.1016 |

| [M+H - H₂O]⁺ | Loss of water | 201.0910 |

| [M+H - CH₂O]⁺ | Loss of formaldehyde (B43269) from the hydroxymethyl group | 189.0910 |

| [M+H - CH₃OH]⁺ | Loss of methanol (B129727) | 187.0753 |

| [M+H - H₂O - CH₃]⁺ | Sequential loss of water and a methyl radical | 186.0832 |

| [C₁₁H₉O]⁺ | Naphthyl cation fragment after multiple losses | 157.0648 |

Note: This table is predictive and based on common fragmentation pathways for similar aromatic alcohols and ethers.

Multi-Dimensional Nuclear Magnetic Resonance Spectroscopy for Complete Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the complete chemical structure of an organic molecule in solution. While one-dimensional (1D) ¹H and ¹³C NMR provide initial information, multi-dimensional (2D) techniques are essential for unambiguous assignment of all signals, especially for complex aromatic systems. lookchem.commdpi.com

For this compound, techniques such as COSY, HSQC, and HMBC are employed. sdsu.eduyoutube.com

COSY (Correlation Spectroscopy) identifies protons that are coupled to each other (typically over two or three bonds), revealing the connectivity of proton spin systems within the molecule. For instance, it would show correlations between adjacent aromatic protons on the naphthalene (B1677914) core.

HSQC (Heteronuclear Single Quantum Coherence) correlates proton signals with the carbon signals of the nuclei to which they are directly attached. This allows for the direct assignment of a carbon atom based on its attached proton's chemical shift.

HMBC (Heteronuclear Multiple Bond Correlation) reveals correlations between protons and carbons over multiple bonds (typically two or three). This is crucial for connecting different spin systems and identifying quaternary (non-protonated) carbons. For example, HMBC would show correlations from the methoxy (B1213986) protons to their attached carbons and the adjacent aromatic carbons.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts and Key HMBC Correlations for this compound

| Position | Predicted δ ¹³C (ppm) | Predicted δ ¹H (ppm) (Multiplicity, J in Hz) | Key HMBC Correlations (from ¹H at position) |

| 1 | 128.5 | - | C2, C8a, C9 (CH₂) |

| 2 | 158.0 | - | C1, C3, C1-OCH₃ |

| 3 | 102.5 | 7.10 (d, J=2.5) | C1, C2, C4, C4a |

| 4 | 124.8 | 7.75 (d, J=8.8) | C3, C4a, C5, C8a |

| 4a | 129.0 | - | C4, C5, C8a |

| 5 | 116.5 | 7.15 (d, J=8.8) | C4, C4a, C6, C7 |

| 6 | 106.0 | 7.05 (s) | C5, C7, C8, C8a |

| 7 | 157.5 | - | C6, C8, C7-OCH₃ |

| 8 | 124.0 | 7.70 (d, J=8.8) | C6, C7, C8a |

| 8a | 135.0 | - | C1, C4, C8 |

| CH₂ | 60.0 | 4.80 (s) | C1, C2, C8a |

| 2-OCH₃ | 55.5 | 3.95 (s) | C2 |

| 7-OCH₃ | 55.3 | 3.90 (s) | C7 |

Note: Predicted chemical shifts are based on data from structurally related 2,7-dimethoxynaphthalene (B1218487) derivatives and general substituent effects. nih.govorganicchemistrydata.orgchemicalbook.com

Advanced Vibrational Spectroscopy Techniques (e.g., FTIR, Raman, and Resonance Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. nih.gov

For this compound, FTIR and Raman spectra would exhibit distinct bands corresponding to its key structural features. The hydroxyl group would give rise to a strong, broad absorption in the FTIR spectrum, while the aromatic C-H and C=C stretches would be prominent in both techniques. These methods are complementary; for example, the highly symmetric naphthalene ring vibrations are often stronger in the Raman spectrum.

Table 3: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Technique |

| O-H Stretch | Alcohol | 3200-3600 (broad) | FTIR |

| C-H Stretch (Aromatic) | Naphthalene Ring | 3000-3100 | FTIR, Raman |

| C-H Stretch (Aliphatic) | -CH₂- and -OCH₃ | 2850-3000 | FTIR, Raman |

| C=C Stretch (Aromatic) | Naphthalene Ring | 1500-1650 | FTIR, Raman |

| C-O Stretch | Alcohol (C-OH) | 1000-1260 | FTIR |

| C-O Stretch (Ether) | Aryl-O-CH₃ | 1200-1275 (asymmetric), 1020-1075 (symmetric) | FTIR |

Resonance Raman spectroscopy, which involves excitation with a laser wavelength that corresponds to an electronic transition, could be used to selectively enhance the vibrational modes associated with the naphthalene chromophore, providing more detailed information about the aromatic ring system.

X-ray Crystallography for Definitive Solid-State Structural Elucidation

Single-crystal X-ray crystallography provides the most definitive structural information for a molecule in the solid state, yielding precise bond lengths, bond angles, and torsional angles. This technique allows for the creation of a three-dimensional model of the molecule as it exists in a crystal lattice.

While the specific crystal structure of this compound is not publicly available, extensive crystallographic studies have been performed on closely related derivatives, such as (2,7-dimethoxynaphthalen-1-yl)(phenyl)methanone and (2,7-dimethoxynaphthalen-1-yl)(4-methoxyphenyl)methanone. nih.govnih.gov These studies reveal that substituents at the 1-position of the 2,7-dimethoxynaphthalene ring are typically twisted nearly perpendicularly to the plane of the naphthalene system due to steric hindrance. nih.govnih.gov

Table 4: Illustrative Crystallographic Data from a Related Derivative, (2,7-Dimethoxynaphthalen-1-yl)(4-methoxyphenyl)methanone nih.gov

| Parameter | Value |

| Chemical Formula | C₂₀H₁₈O₄ |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 14.9638 (2) |

| b (Å) | 7.9191 (1) |

| c (Å) | 13.6394 (2) |

| β (°) | 92.56 |

| Volume (ų) | 1614.64 (4) |

| Z (molecules/cell) | 4 |

Circular Dichroism Spectroscopy for Stereochemical Analysis

Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light. It is a powerful technique for the analysis of chiral molecules.

This compound itself is achiral. Therefore, a CD spectrum of this compound would be silent. However, CD spectroscopy would become a critical analytical tool under specific circumstances:

Introduction of a Chiral Center: If a derivative were synthesized that incorporates a stereocenter, for example, by replacing one of the methylene (B1212753) protons with another substituent, CD could be used to analyze the resulting enantiomers or diastereomers.

Atropisomerism: If rotation around the C1-C(H₂OH) bond were sufficiently hindered, the molecule could exist as stable, non-interconverting atropisomers. These atropisomers would be enantiomeric and could be distinguished and characterized by CD spectroscopy.

Chiral Complexation: The compound could be analyzed as part of a complex with a chiral host molecule. The induced circular dichroism (ICD) of the naphthalene chromophore could then provide information about the stereochemistry of the host-guest interaction.

In such hypothetical chiral cases, the CD spectrum would show characteristic Cotton effects corresponding to the electronic transitions of the naphthalene chromophore, and the sign of these effects could be used to assign the absolute configuration, often with the aid of quantum chemical calculations.

Chromatographic Methods (e.g., HPLC, GC-MS) for Purity Assessment and Mixture Analysis in Research Contexts

Chromatographic techniques are fundamental for separating components of a mixture and assessing the purity of a synthesized compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common methods used in this context.

High-Performance Liquid Chromatography (HPLC): HPLC is the method of choice for assessing the purity of non-volatile compounds like this compound. A typical analysis would involve:

Stationary Phase: A reversed-phase column (e.g., C18-silica) is commonly used for aromatic compounds.

Mobile Phase: A gradient mixture of water and an organic solvent like acetonitrile (B52724) or methanol.

Detection: A UV detector set to a wavelength where the naphthalene ring absorbs strongly (e.g., ~230 nm or ~280 nm).

The purity is determined by integrating the area of the main peak relative to the total area of all peaks in the chromatogram. HPLC can also be used for preparative purification to isolate the compound from reaction byproducts. The parent compound, 2,7-dimethoxynaphthalene, is routinely assessed for purity by HPLC. nbinno.com

Gas Chromatography-Mass Spectrometry (GC-MS): For GC-MS analysis, the compound must be sufficiently volatile and thermally stable. This compound may be amenable to GC-MS, although derivatization (e.g., silylation of the hydroxyl group) might be necessary to improve its volatility and peak shape. In GC-MS, the sample is vaporized and separated on a capillary column before entering the mass spectrometer. The resulting data provides both a retention time (from GC), which is characteristic of the compound under specific conditions, and a mass spectrum (from MS), which serves as a molecular fingerprint and aids in structural confirmation by matching its fragmentation pattern to library data.

Future Research Trajectories and Unanswered Questions Regarding 2,7 Dimethoxynaphthalen 1 Yl Methanol

Emerging Synthetic Strategies for Enhanced Efficiency and Sustainability

Future synthetic research will likely pivot from traditional batch processes towards more efficient, sustainable, and automated methods. A primary goal will be to develop synthetic routes that are not only high-yielding but also minimize waste and energy consumption, aligning with the principles of green chemistry.

One promising avenue is the adoption of continuous flow chemistry . Unlike batch synthesis, flow chemistry involves pumping reactants through a reactor for a continuous reaction, offering superior control over parameters like temperature, pressure, and reaction time. amf.ch This precise control can lead to higher yields, improved product quality, and enhanced safety, especially when handling reactive intermediates. mt.com The development of a continuous process for (2,7-Dimethoxynaphthalen-1-yl)methanol could significantly streamline its production, making it more accessible for further research and application. acs.orgnih.govdrugdeliveryleader.com

Another key area is the development of catalytic C-H functionalization strategies. Directing group-assisted C-H activation has become a powerful tool for creating molecular complexity from simple precursors. youtube.comyoutube.com Research into ruthenium-catalyzed C-H functionalization of naphthalenes, for instance, has enabled the modular synthesis of multifunctional derivatives. rsc.org Future work could focus on developing catalytic systems that can selectively introduce the hydroxymethyl group onto the 2,7-dimethoxynaphthalene (B1218487) scaffold, bypassing multi-step classical syntheses.

The table below compares potential emerging synthetic strategies with traditional methods.

| Feature | Traditional Batch Synthesis | Flow Chemistry | Catalytic C-H Functionalization |

| Efficiency | Variable, often moderate yields | High yields, consistent product quality | Potentially high, atom-economical |

| Scalability | Can be challenging | Readily scalable | Dependent on catalyst performance |

| Safety | Handling of bulk reagents can be hazardous | Enhanced safety due to small reaction volumes | Generally safer than stoichiometric reagents |

| Sustainability | Often generates significant waste | Reduced waste and energy consumption | High atom economy, less waste |

| Control | Limited control over reaction parameters | Precise control over temperature, pressure, time | High selectivity can be achieved |

Exploration of Novel Chemical Transformations and Reactivity Patterns

The reactivity of this compound is a rich area for future exploration. The interplay between the electron-rich dimethoxynaphthalene core and the reactive hydroxymethyl group opens the door to a wide array of chemical transformations.

A primary focus will be the oxidation of the benzylic alcohol . The selective oxidation of benzylic C-H bonds to alcohols, and subsequently to aldehydes or carboxylic acids, is a fundamental transformation in organic synthesis. nih.govacs.org Research into metal-catalyzed, photochemical, or electrochemical oxidation methods could yield efficient pathways to synthesize (2,7-Dimethoxynaphthalen-1-yl)carbaldehyde or 2,7-dimethoxynaphthalene-1-carboxylic acid. ru.nlrsc.org These derivatives would serve as valuable building blocks for more complex molecules. The challenge lies in achieving high selectivity and avoiding over-oxidation, a common issue in benzylic alcohol oxidation. researchgate.net

Further electrophilic aromatic substitution reactions on the naphthalene (B1677914) ring are another key research direction. The methoxy (B1213986) groups are activating, directing electrophiles to specific positions on the ring. youtube.com While the initial functionalization occurs at the 1-position, further substitutions could be explored under kinetic versus thermodynamic control to access a variety of polysubstituted naphthalene derivatives. acs.orgstackexchange.com Understanding the regioselectivity of reactions like nitration, halogenation, and Friedel-Crafts acylation will be crucial. worldscientific.com

Additionally, the potential for metal-mediated cycloaddition reactions could be investigated. Transition metal complexes can facilitate Diels-Alder type reactions with the naphthalene core, providing access to complex, three-dimensional structures like barrelenes. acs.org Exploring the reactivity of this compound in such transformations could lead to the synthesis of novel polycyclic architectures.

Broadening Applications in Functional Materials and Supramolecular Chemistry

The unique electronic and photophysical properties inherent to the naphthalene scaffold suggest that this compound and its derivatives could be valuable components in advanced functional materials. google.com

In the field of organic electronics , naphthalene-based materials are increasingly used in Organic Light-Emitting Diodes (OLEDs). mdpi.com The dimethoxynaphthalene core can act as a blue-light-emitting chromophore or as an electron-accepting unit in thermally activated delayed fluorescence (TADF) emitters. rsc.orgnih.govresearchgate.net Future research could involve synthesizing polymers or small molecules derived from this compound and evaluating their electroluminescent properties for applications in next-generation displays and lighting.

The compound could also serve as a building block for fluorescent chemical sensors . Functionalized naphthalenes are known to exhibit solvatochromatic fluorescence and can be designed to selectively bind with specific ions or molecules, leading to a detectable change in their fluorescence output. google.com By incorporating appropriate receptor units, derivatives of this compound could be developed into highly sensitive and selective sensors for environmental or biological applications. rsc.org

Furthermore, the field of supramolecular chemistry offers exciting possibilities. Naphthalene diimides, for example, are well-known for their ability to self-assemble into ordered nanostructures through hydrogen bonding and π-π stacking. rsc.orgthieme-connect.dethieme-connect.de The hydroxyl and methoxy groups on this compound provide sites for directing non-covalent interactions, potentially enabling the programmed self-assembly of this molecule into gels, liquid crystals, or other complex supramolecular architectures. nih.gov Investigating these self-assembly processes could lead to the development of new "smart" materials with responsive properties. bohrium.com

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Optimization

The complexity of optimizing synthetic routes and predicting novel reactions for a molecule like this compound can be significantly mitigated through the use of artificial intelligence (AI) and machine learning (ML). beilstein-journals.org

ML algorithms are also transforming reaction optimization . Instead of laborious one-variable-at-a-time experimentation, ML models can navigate high-dimensional parameter spaces to quickly identify the optimal conditions (e.g., temperature, solvent, catalyst) for a given reaction. beilstein-journals.org This is particularly valuable for developing new transformations of this compound, where the ideal conditions are unknown. Active learning strategies, where the algorithm iteratively suggests experiments to perform, can dramatically reduce the time and resources required for optimization, even with limited initial data. nih.govresearchgate.netduke.edu

The table below outlines potential applications of AI/ML in the study of this compound.

| AI/ML Application | Description | Potential Impact on this compound Research |

| Retrosynthesis Planning | AI algorithms predict plausible synthetic pathways by deconstructing the target molecule. engineering.org.cn | Discovery of novel, more efficient, and sustainable synthetic routes. |

| Reaction Outcome Prediction | ML models predict the products and yields of a reaction under specific conditions. | Faster screening of potential chemical transformations without extensive lab work. |

| Condition Optimization | Active learning algorithms iteratively suggest experiments to find optimal reaction conditions. duke.edu | Rapid optimization of yield and selectivity for new reactions, saving time and resources. |

| Property Prediction | Models predict physical, chemical, and electronic properties based on molecular structure. | In-silico screening of derivatives for applications in materials science (e.g., OLEDs). |

Addressing Fundamental Gaps in Mechanistic Understanding and Reactivity Theory

A deep understanding of the electronic structure and reaction mechanisms of this compound is essential for rationally designing new reactions and materials. Future research should aim to fill the existing gaps in this fundamental knowledge.

Computational chemistry , particularly Density Functional Theory (DFT), will be a critical tool. DFT calculations can provide insights into the molecule's frontier molecular orbitals (HOMO-LUMO), charge distribution, and bond dissociation energies. samipubco.com This information is vital for predicting its reactivity towards different reagents. researchgate.net For instance, computational studies can help rationalize the regioselectivity of electrophilic substitution reactions or model the transition states of potential novel transformations. nih.govchemrevlett.comacs.org

Detailed mechanistic studies using experimental techniques are also necessary. For any newly developed reaction, kinetic studies can help determine the rate-limiting step and the influence of different reaction parameters. The trapping and characterization of reaction intermediates, using techniques like NMR and mass spectrometry, can provide direct evidence for a proposed mechanism. For example, understanding the precise mechanism of electrophilic aromatic nitration on this specific substrate could resolve long-standing debates in the field. worldscientific.com Combining experimental data with computational modeling will provide a comprehensive picture of the molecule's reactivity, enabling more precise control over its chemical behavior.

Q & A

Q. What are the optimal synthetic routes for preparing (2,7-Dimethoxynaphthalen-1-yl)methanol?

The compound can be synthesized via Friedel-Crafts acylation using 2,7-dimethoxynaphthalene as the starting material. A typical protocol involves reacting 2,7-dimethoxynaphthalene with an acyl chloride (e.g., benzoyl chloride) in the presence of a Lewis acid catalyst (e.g., AlCl₃) in methylene chloride at low temperatures (273 K). Post-reaction, the product is isolated via aqueous workup and purified by column chromatography .

Q. How can the structure of this compound be confirmed experimentally?

- NMR Spectroscopy : Aromatic protons in the naphthalene ring typically resonate at δ 6.8–8.0 ppm, while methoxy groups appear as singlets near δ 3.8–4.0 ppm. The hydroxymethyl group (-CH₂OH) shows signals at δ 4.5–5.0 ppm (exchangeable proton) and δ 3.5–4.0 ppm (CH₂) .

- X-ray Crystallography : Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement (R factor < 0.05) resolves bond lengths, angles, and dihedral angles between aromatic planes (e.g., 75–86° for naphthalene-phenyl systems) .

Q. What purification methods are effective for isolating this compound?

- Column Chromatography : Use silica gel with a gradient eluent (e.g., hexane/ethyl acetate 8:2 to 6:4) to separate regioisomers.

- Recrystallization : Ethanol or methanol at low temperatures yields high-purity crystals suitable for SCXRD .

Advanced Research Questions

Q. How do reaction conditions influence regioselectivity in the synthesis of this compound derivatives?

Regioselectivity is controlled by steric and electronic factors. For example:

Q. What crystallographic features explain the non-coplanar arrangement of aromatic rings in this compound derivatives?

SCXRD data reveal:

- Dihedral Angles : 75–86° between naphthalene and phenyl rings, minimizing steric clashes.

- Hydrogen Bonding : Intermolecular C–H⋯O interactions (e.g., C5–H5⋯O3, 2.51 Å) stabilize crystal packing (space group P21/c) .

- Torsional Strain : Bridging carbonyl groups adopt angles of 77–88° to balance conjugation and steric hindrance .

Q. How can computational modeling complement experimental data for this compound?

- DFT Calculations : Optimize geometry using B3LYP/6-311G(d,p) to predict NMR shifts and compare with experimental values (RMSD < 0.1 ppm).

- Molecular Dynamics : Simulate solvent effects (e.g., CH₂Cl₂) to assess aggregation behavior and solubility .

Q. What strategies address contradictions in structural or spectroscopic data?

- Iterative Refinement : Use SHELXL to adjust displacement parameters and hydrogen atom positions in SCXRD data .

- Cross-Validation : Compare NMR data with analogous compounds (e.g., 1,8-diaroylnaphthalenes) to resolve ambiguities in substitution patterns .

Methodological Considerations

Applications in Research

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.